4,5-Dihydro-2H-indene

Catalog No.
S16072578
CAS No.
62093-30-5
M.F
C9H10
M. Wt
118.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dihydro-2H-indene

CAS Number

62093-30-5

Product Name

4,5-Dihydro-2H-indene

IUPAC Name

4,5-dihydro-2H-indene

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

InChI

InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1,4,6-7H,2-3,5H2

InChI Key

XIXHSYSUMPOYPL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CCC=C2C=C1

4,5-Dihydro-2H-indene is a bicyclic organic compound characterized by its unique structure, which consists of a five-membered cyclopentene ring fused to a six-membered aromatic ring. Its molecular formula is C9H10C_9H_{10}, and it has a molecular weight of approximately 134.18 g/mol. The compound is a derivative of indene, with the saturation of two double bonds, which contributes to its chemical reactivity and potential biological activity.

Due to its structural features:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the indene core, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can modify the properties of 4,5-dihydro-2H-indene. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution Reactions: Electrophilic aromatic substitution can introduce different functional groups into the compound, enhancing its versatility in synthetic applications.

Research indicates that compounds related to 4,5-dihydro-2H-indene exhibit notable biological activities. For instance, derivatives have been evaluated for their potential as tubulin polymerization inhibitors, showing effectiveness in binding to the colchicine site and exhibiting anti-cancer properties. Some studies have highlighted their ability to induce apoptosis and inhibit angiogenesis in cancer cells .

The synthesis of 4,5-dihydro-2H-indene can be achieved through several methods:

  • Cyclization Reactions: Starting from simple aromatic precursors, cyclization can lead to the formation of the indene core.
  • Hydrogenation of Indene: Indene can be selectively hydrogenated under controlled conditions to yield 4,5-dihydro-2H-indene.
  • Multicomponent Reactions: Recent advancements include green synthesis methods that utilize water as a solvent for efficient reaction completion .

4,5-Dihydro-2H-indene finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their therapeutic potential in cancer treatment and other diseases due to their biological activity.
  • Material Science: Used in the development of polymers and coatings with specific properties.
  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Studies on 4,5-dihydro-2H-indene derivatives have revealed their interactions with biological targets such as enzymes and receptors. These interactions often modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects. For example, certain derivatives have been shown to inhibit tubulin polymerization by binding at specific sites on the protein .

Several compounds share structural similarities with 4,5-dihydro-2H-indene. Here are some notable examples:

Compound NameStructure TypeUnique Features
IndeneAromatic compoundContains one double bond; less saturated than 4,5-dihydro-2H-indene.
DihydrobenzofuranBicyclic compoundContains an ether oxygen; different reactivity profile.
1-IndanoneKetone derivativeContains a carbonyl group; used in various synthetic applications.
1-NaphtholHydroxy naphthaleneExhibits strong hydrogen bonding capabilities; used in dye synthesis.

Uniqueness of 4,5-Dihydro-2H-Indene

What sets 4,5-dihydro-2H-indene apart from these similar compounds is its specific saturation pattern and potential reactivity due to its bicyclic structure. This unique configuration allows it to participate in diverse

XLogP3

2.1

Exact Mass

118.078250319 g/mol

Monoisotopic Mass

118.078250319 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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